N-Desmethyl Toremifene Hydrochloride salt
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H27Cl2NO |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI Key |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-Desmethyl Toremifene: A Comprehensive Technical Guide to its Estrogen Receptor Binding Affinity
Foreword: The Nuances of Selective Estrogen Receptor Modulation
In the landscape of endocrine therapies, particularly for hormone-receptor-positive breast cancer, the intricate dance between a ligand and its receptor dictates therapeutic efficacy. Toremifene, a chlorinated derivative of tamoxifen, has carved its niche as a first-generation Selective Estrogen Receptor Modulator (SERM).[1][2] However, the clinical activity of such agents is rarely attributable to the parent compound alone. The metabolic transformation of these drugs within the body generates a cast of molecules, each with its own unique pharmacological profile. This guide provides an in-depth technical exploration of N-Desmethyl Toremifene, the principal metabolite of Toremifene in humans, with a core focus on its binding affinity for estrogen receptors (ERs).[3][4] For researchers, scientists, and drug development professionals, understanding this key metabolite is paramount to fully appreciating the therapeutic window and mechanism of action of Toremifene.
The Metabolic Genesis and Significance of N-Desmethyl Toremifene
Toremifene undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 enzyme CYP3A4.[5][6][7] The major metabolic pathway is N-demethylation, leading to the formation of N-Desmethyl Toremifene.[6][8] Pharmacokinetic studies in patients reveal that at steady state, the plasma concentrations of N-Desmethyl Toremifene can be significantly higher than that of the parent drug, Toremifene.[5][8] This high systemic exposure underscores the importance of characterizing its biological activity.
While other metabolites, such as 4-hydroxytoremifene, are formed and exhibit potent antiestrogenic effects, the sheer abundance of N-Desmethyl Toremifene makes it a critical contributor to the overall pharmacological effect of Toremifene administration.[3][5]
Caption: Metabolic pathway of Toremifene.
Estrogen Receptor Binding Affinity: A Comparative Analysis
N-Desmethyl Toremifene, like its parent compound, is a ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][9] Its binding to these receptors is the initiating event for its antiestrogenic activity in breast tissue. The affinity of a ligand for its receptor is a key determinant of its potency.
Quantitative Binding Affinity Data
While specific Ki values for N-Desmethyl Toremifene at human estrogen receptors are not as widely published as for other SERMs, studies in rat models provide valuable comparative data. In these studies, N-Desmethyl Toremifene demonstrated a binding affinity for the estrogen receptor that was approximately 3-5% of that of estradiol, the primary endogenous estrogen.[5] This indicates a lower, yet significant, affinity compared to the natural ligand.
For context, the table below summarizes the relative binding affinities (RBA) of Toremifene and its key metabolites compared to estradiol.
| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Estradiol (100%) | Reference |
| Estradiol | Rat ER | 100% | [5] |
| Toremifene | Rat ER | 3-9% | [5] |
| N-Desmethyl Toremifene | Rat ER | 3-5% | [5] |
| 4-Hydroxytoremifene | Rat ER | 64-158% | [5] |
| Tamoxifen | Rat ER | ~1.6% | [5] |
| 4-Hydroxytamoxifen | Human Breast Carcinoma ER | ~100% (equal to estradiol) | [10] |
| N-Desmethyltamoxifen | Human Breast Carcinoma ER | <0.016% (less than 1% of tamoxifen) | [10] |
This table synthesizes data from multiple sources for comparative purposes.
The data clearly positions 4-hydroxytoremifene as a highly potent metabolite, with affinity comparable to or exceeding that of estradiol.[5] In contrast, N-Desmethyl Toremifene exhibits a more moderate binding affinity, similar in range to the parent compound, Toremifene.[5] This is a crucial finding; while its individual potency may be lower than that of 4-hydroxytoremifene, its substantially higher plasma concentrations suggest a significant overall contribution to the antiestrogenic effect of Toremifene therapy.[5][8]
Mechanism of Action: The Hallmarks of a SERM
The binding of N-Desmethyl Toremifene to the estrogen receptor initiates a cascade of molecular events characteristic of a SERM.[11][12]
-
Competitive Inhibition : In estrogen-sensitive tissues like the breast, N-Desmethyl Toremifene acts as a competitive antagonist. It competes with endogenous estradiol for the ligand-binding pocket of the estrogen receptor.[9]
-
Conformational Change : Upon binding, the ligand induces a specific conformational change in the receptor protein. This altered shape is distinct from the conformation induced by an agonist like estradiol.
-
Co-regulator Recruitment : The ligand-induced conformation of the ER dictates its interaction with a suite of co-activator and co-repressor proteins. In breast cancer cells, the N-Desmethyl Toremifene-ER complex preferentially recruits co-repressors, leading to the silencing of estrogen-responsive genes that are critical for cell proliferation.[1]
-
Tissue-Specific Effects : The tissue-specific expression of ER subtypes (ERα and ERβ) and varying levels of co-activators and co-repressors in different cell types are responsible for the mixed agonist/antagonist profile of SERMs.[1][12] For instance, while acting as an antagonist in breast tissue, Toremifene and its metabolites can have estrogenic (agonist) effects on bone and the uterus.[5][9]
Caption: SERM mechanism of action at the molecular level.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery and development. The following section outlines a standard, self-validating protocol for a competitive radioligand binding assay, a common method for assessing the affinity of a test compound for a receptor.
Competitive Radioligand Binding Assay
Principle: This assay measures the ability of a non-labeled test compound (e.g., N-Desmethyl Toremifene) to compete with a fixed quantity of a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to a receptor preparation (e.g., recombinant human ERα or nuclear extracts from MCF-7 cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Receptor Source: Recombinant human ERα or ERβ protein; or nuclear extracts from ER-positive cell lines (e.g., MCF-7).
-
Radioligand: [³H]-Estradiol (high specific activity).
-
Test Compound: N-Desmethyl Toremifene, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing additives to reduce non-specific binding and protease activity.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (N-Desmethyl Toremifene) and a reference compound (unlabeled estradiol) in assay buffer.
-
Dilute the receptor preparation to the desired concentration in assay buffer.
-
Dilute the [³H]-Estradiol in assay buffer to a final concentration typically near its Kd value for the receptor.
-
-
Assay Setup:
-
In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Receptor preparation + [³H]-Estradiol + assay buffer.
-
Non-specific Binding (NSB): Receptor preparation + [³H]-Estradiol + a high concentration of unlabeled estradiol (to saturate all specific binding sites).
-
Test Compound Wells: Receptor preparation + [³H]-Estradiol + varying concentrations of N-Desmethyl Toremifene.
-
-
-
Incubation:
-
Incubate the plate/tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Specific Binding for each well: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of N-Desmethyl Toremifene.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
N-Desmethyl Toremifene is a pharmacologically active and abundant metabolite of Toremifene. Its binding to estrogen receptors, albeit with a more moderate affinity compared to 4-hydroxytoremifene or estradiol, is a critical component of the overall antiestrogenic effect observed in Toremifene therapy.[3][5] The high systemic exposure of this metabolite means that even with a lower Ki, it can achieve significant receptor occupancy and contribute meaningfully to the inhibition of estrogen-driven cell proliferation in breast cancer.
For drug development professionals, these insights are crucial. They highlight the necessity of comprehensive metabolite profiling and characterization. A seemingly less potent metabolite can, by virtue of its pharmacokinetics, play a major role in therapeutic outcomes. Future research should aim to definitively quantify the Ki of N-Desmethyl Toremifene for human ERα and ERβ and further elucidate its specific impact on co-regulator recruitment profiles compared to other SERMs. Such studies will continue to refine our understanding of SERM pharmacology and pave the way for the design of next-generation endocrine therapies with improved efficacy and tissue selectivity.
References
-
Toremifene - Wikipedia. [Link]
-
Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]
-
Pharmacology of Toremifene Fareston ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [Link]
-
Toremifene - Liv Hospital. (2026, February 23). [Link]
-
Dickson, R. B., & Lippman, M. E. (2011). Relationship of CYP2D6 status and toremifene metabolism. Journal of Clinical Oncology, 29(15_suppl), e13551-e13551. [Link]
-
Fareston, INN-Toremifene - European Medicines Agency. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]
-
National Cancer Institute. (2025, January 2). Toremifene Citrate. [Link]
-
Selective estrogen receptor modulator - Wikipedia. [Link]
-
Berthou, F., Dreano, Y., Belloc, C., Kangas, L., Gautier, J. C., & Beaune, P. (1994). Involvement of cytochrome P450 3A4 in the metabolism of toremifene. Biochemical Pharmacology, 47(10), 1883-1895. [Link]
-
Santen, R. J., & Stuenkel, C. A. (2025). Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy. Menopause, 32(8), 1-13. [Link]
-
Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., ... & Skaar, T. C. (2007). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 105(2), 153-165. [Link]
-
Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431-437. [Link]
-
Coezy, E., Borgna, J. L., & Rochefort, H. (1982). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 3(4), 381-390. [Link]
-
LePree, J., & Eckenrode, H. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 136(4), 1461-1469. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
Lewis-Wambi, J. S., & Jordan, V. C. (2009). Estrogen regulation of apoptosis: how can one hormone use different messages?. The Journal of steroid biochemistry and molecular biology, 114(1-2), 1-10. [Link]
-
Massive Bio. (2025, December 23). Selective Estrogen Receptor Modulator. [Link]
-
Sridar, C., Goosen, T. C., Kent, U. M., Williams, J. A., & Hollenberg, P. F. (2011). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Drug Metabolism and Disposition, 39(10), 1869-1875. [Link]
-
Gizzatkulova, A. A., Gizzatkulov, N. A., & Semenov, A. G. (2020). Elucidating Binding Sites and Affinities of ERα Agonists and Antagonists to Human Alpha-Fetoprotein by In Silico Modeling and Point Mutagenesis. International Journal of Molecular Sciences, 21(3), 896. [Link]
-
Johnson, M. D., Zuo, H., Lee, K. H., Trebley, J. P., Rae, J. M., Weatherman, R. V., ... & Skaar, T. C. (2007). Pharmacological Characterization of 4-hydroxy-N-desmethyl Tamoxifen, a Novel Active Metabolite of Tamoxifen. Breast Cancer Research and Treatment, 105(2), 153-165. [Link]
-
L. Kangas, V. C. Jordan. (1990). Introduction to toremifene. Breast Cancer Research and Treatment, 16(1), 3-8. [Link]
-
Sanchez-Spitman, A., Swen, J. J., Dezentje, V. O., Moes, D. J. A. R., Gelderblom, H., & van der Straaten, T. (2019). Relative ER affinity and abundance of tamoxifen metabolites. Journal of Clinical Pharmacology, 59(8), 1041-1051. [Link]
-
Gizzatkulova, A. A., Gizzatkulov, N. A., & Semenov, A. G. (2019). Elucidating Binding Sites and Affinities of ERα Agonist and Antagonist to Human Alpha-Fetoprotein by in silico Modeling and Point Mutagenesis. Preprints. [Link]
-
Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]
-
Liu, H., Wang, L., & Li, Y. (2010). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. International Journal of Molecular Sciences, 11(9), 3434-3459. [Link]
-
Yi, P., Driscoll, M. D., Huang, Y., & McDonnell, D. P. (2015). A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment. Molecular and Cellular Biology, 35(11), 1956-1966. [Link]
Sources
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Toremifene - Wikipedia [en.wikipedia.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. int.livhospital.com [int.livhospital.com]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Toremifene Hydrochloride
Introduction: Understanding the Criticality of Physicochemical Profiling in Drug Development
N-Desmethyl Toremifene, a principal metabolite of the selective estrogen receptor modulator (SERM) Toremifene, plays a significant role in the overall pharmacological profile of the parent drug.[1][2] As drug development pipelines increasingly focus on characterizing metabolites to understand their potential efficacy and safety, a thorough investigation of their physicochemical properties becomes paramount. This guide provides a comprehensive technical overview of the core physicochemical attributes of N-Desmethyl Toremifene Hydrochloride salt.
This document is structured to provide not just a list of properties, but a deeper understanding of the experimental rationale and methodologies employed to determine them. For researchers, scientists, and drug development professionals, this guide will serve as a practical resource for characterizing similar active pharmaceutical ingredient (API) salts, ensuring scientific integrity and robust data generation. While specific experimental data for N-Desmethyl Toremifene Hydrochloride is not extensively published, this guide will detail the established, self-validating protocols for determining these critical parameters, drawing parallels with the parent compound, Toremifene, and other relevant molecules where applicable.
Molecular Identity and Structure
A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule.
| Property | Value | Source |
| Chemical Name | (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N-methylethan-1-amine hydrochloride | [3] |
| CAS Number | 176671-73-1 | [3] |
| Molecular Formula | C₂₅H₂₇Cl₂NO | [3] |
| Molecular Weight | 428.4 g/mol | [3] |
The hydrochloride salt form is typically chosen for its potential to improve the solubility and stability of the free base. The "Z" isomer designation is a critical stereochemical descriptor that influences the molecule's binding affinity to the estrogen receptor.
Melting Point Determination: A Gateway to Purity and Solid-State Characterization
The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of purity. Impurities typically depress and broaden the melting range. For a hydrochloride salt like N-Desmethyl Toremifene Hydrochloride, the melting point is also influenced by its crystalline form (polymorphism).
Experimental Protocol: Capillary Melting Point Determination
This is a classical and widely used method for determining the melting point of a powdered solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered N-Desmethyl Toremifene Hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Melting Range Determination: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range is the melting point.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range. Rapid heating can lead to a falsely elevated and broad melting range.
Diagram: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an API is a key factor influencing its absorption and bioavailability. For an orally administered drug, solubility in aqueous media across the physiological pH range of the gastrointestinal tract is of particular interest.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation of Media: Prepare a series of buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of N-Desmethyl Toremifene Hydrochloride to a known volume of each buffer in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The flasks are agitated in a constant temperature water bath (typically 37 °C to simulate physiological conditions) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Withdrawal and Separation: After equilibration, an aliquot of the supernatant is withdrawn. It is crucial to separate the undissolved solid from the solution, which is typically achieved by centrifugation and/or filtration through a non-adsorbing filter.
-
Quantification: The concentration of the dissolved N-Desmethyl Toremifene Hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Guarantees that the solution is saturated, representing the maximum amount of solute that can dissolve under the given conditions.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Prolonged Agitation: Ensures that the system reaches a true equilibrium state.
-
Filtration/Centrifugation: Prevents undissolved solid particles from interfering with the concentration measurement.
Diagram: Shake-Flask Solubility Determination Workflow
Sources
- 1. fda.gov [fda.gov]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. Physicochemical properties of tamoxifen hemicitrate sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for dissolving N-Desmethyl Toremifene Hydrochloride salt for experiments
Application Notes & Protocols
Topic: Protocol for Dissolving N-Desmethyl Toremifene Hydrochloride Salt for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Desmethyl Toremifene, a principal and biologically active metabolite of Toremifene, is a critical compound in pharmacological and oncological research[1][2]. As a hydrochloride (HCl) salt, its solubility characteristics necessitate precise handling to ensure experimental reproducibility and validity. The conversion from a crystalline solid to a biologically active solution is a foundational step that, if performed incorrectly, can lead to inaccurate concentration assessments, compound precipitation, and compromised data integrity. This guide provides a comprehensive, field-tested protocol for the dissolution of N-Desmethyl Toremifene Hydrochloride. It emphasizes the rationale behind solvent selection and procedural steps, offering a self-validating workflow from stock solution preparation to final working dilution in aqueous media.
Introduction: The Criticality of Proper Dissolution
N-Desmethyl Toremifene is an active metabolite of Toremifene, a selective estrogen receptor modulator (SERM)[2]. Its activity is of significant interest in studying estrogen receptor pathways and potential therapeutic applications. The compound is typically supplied as a hydrochloride salt (CAS: 176671-73-1) to improve its stability and handling[3][4]. However, like many lipophilic molecules supplied as salts, it exhibits poor aqueous solubility.
Compound Specifications & Solubility Profile
Before proceeding, it is essential to understand the fundamental properties of the compound.
-
Chemical Name: 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride[]
-
Molecular Formula: C₂₅H₂₇Cl₂NO (HCl Salt)[4]
-
Molecular Weight: 428.39 g/mol (HCl Salt)[4]
The solubility of a compound is not an absolute value but is dependent on the solvent, temperature, and pH. While specific quantitative data for N-Desmethyl Toremifene Hydrochloride is not widely published, its properties can be inferred from its parent compound, Toremifene, and general principles of dissolving hydrochloride salts of lipophilic drugs[6][7].
| Solvent | Expected Solubility | Rationale & Expert Insights |
| DMSO (Dimethyl Sulfoxide) | High (>10 mg/mL) | A polar aprotic solvent ideal for creating high-concentration stock solutions of many organic molecules. It is the recommended starting solvent. |
| Ethanol (95-100%) | Moderate | Can be used as an alternative to DMSO, but may have lower solvating power for this specific compound. It is also more volatile. |
| Water / Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low (<0.1 mg/mL) | Direct dissolution in aqueous media is not recommended and will likely result in an incomplete solution or suspension. The parent compound Toremifene Citrate is noted as insoluble in water[8]. |
Experimental Workflow for Dissolution and Dilution
The following diagram outlines the validated workflow from receiving the solid compound to preparing the final working solution for your experiment.
Caption: A step-by-step workflow for preparing N-Desmethyl Toremifene HCl solutions.
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the creation of a high-concentration, stable stock solution, which is the cornerstone of reproducible experiments.
Materials:
-
N-Desmethyl Toremifene Hydrochloride salt powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile amber glass vial with a PTFE-lined cap
-
Sterile micropipette and tips
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Pre-Calculation: Determine the mass of the compound needed. For a 10 mM stock solution (MW: 428.39 g/mol ):
-
Mass (mg) = 10 (mmol/L) * Volume (L) * 428.39 ( g/mol )
-
Example: For 1 mL (0.001 L) of a 10 mM stock, you need 4.28 mg.
-
-
Weighing: Tare a sterile amber glass vial on the analytical balance. Carefully weigh the calculated amount of N-Desmethyl Toremifene Hydrochloride directly into the vial.
-
Causality Note: Using an amber vial protects the compound from potential light-induced degradation, a known sensitivity for Toremifene[1].
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.
-
Expert Insight: Using anhydrous DMSO is critical. Water content can decrease the solubility of hydrophobic compounds and compromise long-term stability during frozen storage.
-
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Self-Validation: Visually inspect the solution against a light source. If any solid particulates remain, proceed to the next step.
-
-
Assisted Dissolution (If Necessary): Place the vial in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath for a few minutes can also be applied.
-
Causality Note: Sonication uses ultrasonic waves to break apart powder agglomerates, increasing the surface area exposed to the solvent and accelerating dissolution. Gentle heat increases molecular motion, which can aid solubility, but excessive heat should be avoided to prevent degradation.
-
-
Final Quality Check: Once dissolved, the solution must be a perfectly clear, colorless to pale yellow liquid, free of any visible crystals or haze. This visual check is a critical self-validating step.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store tightly sealed at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Expert Insight: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and water condensation in the stock vial, promoting precipitation[9].
-
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This protocol describes the critical step of diluting the organic stock into your aqueous experimental medium. The goal is to avoid solvent-induced precipitation.
Materials:
-
Prepared 10 mM stock solution of N-Desmethyl Toremifene HCl in DMSO.
-
Pre-warmed, sterile aqueous medium (e.g., DMEM, RPMI-1640, PBS).
-
Sterile micropipettes and tips.
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Serial or Intermediate Dilution: Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to "crash out" or precipitate. An intermediate dilution step is highly recommended.
-
Example for a 10 µM final concentration:
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile DMSO or absolute ethanol.
-
Step B (Final Dilution): Add 10 µL of the 1 mM intermediate solution to 990 µL of your pre-warmed cell culture medium. Pipette up and down or vortex gently immediately upon addition.
-
-
-
Direct Dilution (for lower concentrations): For final concentrations ≤1 µM, a direct 1:1000 or greater dilution may be possible.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
Critical Technique: When performing the final dilution, dispense the small volume of the DMSO stock directly into the bulk aqueous medium while it is being vortexed or swirled. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.
-
-
Final Solvent Concentration: Always calculate the final percentage of the organic solvent (e.g., DMSO) in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity[10]. A vehicle control (medium with the same final percentage of DMSO) must always be included in experiments.
-
Final Quality Check: Visually inspect the final working solution. It should be clear. If any cloudiness or precipitate is observed, the solution is not valid for use.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Powder won't dissolve in DMSO | Insufficient mixing or low-quality DMSO. | Use sonication and gentle warming (37°C). Ensure DMSO is anhydrous and from a reputable supplier. |
| Precipitation upon dilution in aqueous media | "Crashing out" due to poor solubility and improper mixing. | Use the intermediate dilution technique. Add the stock solution to the medium while vortexing. Lower the final concentration if possible. |
| Inconsistent experimental results | Stock solution degradation or inaccurate concentration. | Avoid repeated freeze-thaw cycles by using aliquots. Re-verify stock concentration if possible. Ensure complete initial dissolution. |
| Cell toxicity in control group | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%). Always run a vehicle control.[10] |
Safety & Handling
-
N-Desmethyl Toremifene Hydrochloride is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.
-
Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
References
-
National Center for Biotechnology Information. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf. [Link]
-
Cleanchem. N-Desmethyl Toremifene Hydrochloride | CAS No: 176671-73-1. [Link]
-
Kangas, L. Biochemical and pharmacological effects of toremifene metabolites. Scilit. [Link]
-
Webster, L. K., et al. (1991). High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 482-487. [Link]
-
Axios Research. N-Desmethyl 4-Hydroxy Toremifene. [Link]
-
Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 202-208. [Link]
-
Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
-
Wiebe, V. J., et al. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 29(4), 247-252. [Link]
-
Shah, V. P., et al. (1989). Preparation and in Vitro Evaluation of Salts of an Antihypertensive agent to Obtain Slow Release. Drug Development and Industrial Pharmacy, 15(5), 771-789. [Link]
-
Zhang, Y., et al. (2023). Consistency Evaluation of the Dissolution of Toremifene Citrate Tablets. Drug Design, Development and Therapy, 17, 3457-3469. [Link]
-
Tsume, Y., et al. (2022). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Molecular Pharmaceutics, 19(6), 1987-1999. [Link]
-
Gesenberg, C., et al. (2016). Utilization of In Vitro, In Vivo and In Silico Tools to Evaluate the pH-Dependent Absorption of a BCS Class II Compound and Identify a pH-Effect Mitigating Strategy. The AAPS Journal, 18(6), 1504-1512. [Link]
-
Trammell, R. L., Keith, L. H., & Walters, D. B. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]
-
Thuy, V. T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(11), 1705-1714. [Link]
Sources
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological effects of toremifene metabolites | Scilit [scilit.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. vivanls.com [vivanls.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Note: Mechanistic Profiling and MDR Reversal Potential of N-Desmethyl Toremifene
Abstract & Core Utility
N-Desmethyl Toremifene (NDMT), also known as N-demethyltoremifene or NK-611 metabolite, is the primary circulating metabolite of the selective estrogen receptor modulator (SERM) Toremifene. Unlike Tamoxifen metabolites which are often studied solely for their estrogen receptor (ER) affinity, NDMT is critical in research for its dual-mechanism profile : it retains ER antagonistic properties while functioning as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key driver of Multidrug Resistance (MDR).
This guide details the application of NDMT in breast cancer cell lines (MCF-7, MDA-MB-231, and MDR variants), focusing on experimental protocols for biphasic proliferation assays and MDR reversal studies.
Scientific Background & Mechanism[1][2]
Metabolic Origin and Stability
NDMT is formed via CYP3A4-mediated N-demethylation of Toremifene. It is pharmacologically distinct from 4-hydroxy-toremifene (which has higher ER affinity). In clinical settings, NDMT accumulates to steady-state levels significantly higher than the parent drug, making it a critical variable in efficacy and toxicity studies.
Mechanism of Action (MOA)
-
ER Signaling Modulation: NDMT acts as a SERM. In ER+ breast cancer cells (e.g., MCF-7), it exhibits a biphasic effect :
-
Low Concentrations (<100 nM): Weak estrogenic (stimulatory) activity.
-
High Concentrations (>1 µM): Potent anti-estrogenic (inhibitory) activity, inducing G0/G1 cell cycle arrest.
-
-
MDR Reversal (P-gp Inhibition): NDMT inhibits the efflux function of P-glycoprotein. Unlike many substrates that are pumped out, NDMT binds to P-gp and blocks the transport of other chemotherapeutics (e.g., Doxorubicin, Paclitaxel), thereby restoring chemosensitivity in resistant cells.
-
Reference Potency: The IC50 for P-gp inhibition (measured via Rhodamine-123 transport) is approximately 26 µM , comparable to Toremifene (29 µM).
-
Visualizing the Dual Mechanism
The following diagram illustrates the metabolic formation of NDMT and its concurrent action on nuclear and membrane targets.
Caption: Figure 1. Metabolic pathway and dual pharmacologic targets of N-Desmethyl Toremifene.
Material Preparation
Solubility & Stock Solutions
NDMT is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.
-
Molecular Weight: ~405.96 g/mol (Free base). Note: Check if your standard is a citrate salt and adjust MW accordingly.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Solubility Limit: ~25-100 mg/mL in DMSO.
Preparation Protocol:
-
Weighing: Weigh 5 mg of NDMT powder into a sterile glass vial.
-
Dissolution: Add 1.23 mL of anhydrous DMSO to create a 10 mM stock solution . Vortex for 1 minute until clear.
-
Aliquot & Storage: Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Working Solutions
-
Dilution: Dilute the stock solution in serum-free culture media immediately before use.
-
DMSO Tolerance: Ensure the final DMSO concentration in the cell culture well is ≤ 0.1% .
Experimental Protocols
Protocol 1: Biphasic Cell Proliferation Assay (MTT/CCK-8)
Objective: To determine the concentration-dependent switch from estrogenic stimulation to anti-estrogenic inhibition in MCF-7 (ER+) cells.
Materials:
-
Cell Line: MCF-7 (ER+, P-gp low).
-
Media: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens).
-
Reagent: 17β-Estradiol (E2) as a positive control/competitor.
Step-by-Step Workflow:
-
Starvation: Culture MCF-7 cells in Phenol Red-Free media for 48 hours prior to seeding to deplete intracellular estrogen.
-
Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment Groups:
-
Incubation: Incubate for 5 to 7 days , refreshing media + drug every 48 hours.
-
Readout: Add MTT or CCK-8 reagent; measure absorbance at 450/570 nm.
Data Interpretation:
-
Stimulatory Window: Expect ~20-40% growth increase vs. vehicle at 0.1 - 10 nM NDMT (weak agonist effect).
-
Inhibitory Window: Expect dose-dependent growth suppression at >1 µM .
-
IC50 Calculation: Calculate IC50 based on the inhibition curve in the presence of E2.
Protocol 2: MDR Reversal (P-gp Inhibition) Assay
Objective: To quantify the ability of NDMT to restore chemosensitivity in Multidrug Resistant (MDR) cells.
Materials:
-
Cell Lines: MCF-7/ADR (Doxorubicin-resistant) or MDA-MB-231 (often intrinsically resistant).
-
Cytotoxic Agent: Doxorubicin (DOX) or Paclitaxel.
-
Tracer: Rhodamine-123 (optional for direct transport assay).[4]
Experimental Design (Chemosensitization):
-
Seeding: Seed MDR cells (e.g., MCF-7/ADR) at 5,000 cells/well.
-
Pre-treatment: Treat cells with NDMT at a fixed sub-lethal concentration (e.g., 2.5 µM or 5 µM) for 2 hours.
-
Note: Ensure this dose is below the IC10 for NDMT alone to prove sensitization, not additive toxicity.
-
-
Co-treatment: Add serial dilutions of Doxorubicin (0.01 µM – 100 µM) in the presence of the fixed NDMT concentration.
-
Incubation: 72 hours.
-
Analysis: Determine the IC50 of Doxorubicin with and without NDMT.
Calculation:
Calculate the Reversal Index (RI) :
-
Success Criteria: An RI > 2.0 indicates significant MDR reversal.
Protocol 3: Rhodamine-123 Accumulation (Direct P-gp Function)
Objective: Rapid validation of P-gp pump inhibition.
-
Preparation: Harvest 1x10^6 MDR cells.
-
Loading: Incubate cells with 5 µM Rhodamine-123 (a fluorescent P-gp substrate) + NDMT (10-30 µM) for 60 mins at 37°C.
-
Positive Control:[5] Verapamil (10 µM).
-
Negative Control: Rhodamine-123 alone.
-
-
Wash: Wash cells with ice-cold PBS to stop transport.
-
Flow Cytometry: Measure fluorescence in the FITC channel.
-
Result: P-gp inhibition results in increased intracellular fluorescence (retention of Rhodamine-123) compared to the negative control.
Visualization of MDR Workflow
Caption: Figure 2. Experimental workflow for determining the MDR Reversal Index (RI) using NDMT.
Data Summary & Reference Values
| Parameter | Value / Characteristic | Context |
| P-gp Inhibition IC50 | ~26 µM | Measured via Rhodamine-123 transport in Caco-2/MDR cells.[4] |
| ER Binding Affinity | 3-5% (relative to E2) | Lower than 4-OH-Toremifene, but sufficient for competition at high doses. |
| Proliferation Effect | Biphasic | Stimulatory at <100 nM; Inhibitory at >1 µM. |
| Genotoxicity | Low | Significantly lower DNA adduct formation compared to Tamoxifen metabolites. |
| Optimal Solvent | DMSO | Max stock 100 mM; Working conc <0.1% v/v. |
Troubleshooting Guide
-
Issue: Precipitation in cell culture media.
-
Cause: NDMT is highly hydrophobic.
-
Solution: Do not add undiluted DMSO stock directly to the well. Prepare an intermediate dilution in warm media (vortexing rapidly) before adding to cells. Keep final concentration <50 µM if possible.
-
-
Issue: No reversal of MDR observed.
-
Cause: Cell line may not express P-gp (ABCB1) or relies on BCRP (ABCG2).
-
Solution: Verify P-gp expression via Western Blot. NDMT is specific to P-gp and less effective against BCRP.
-
-
Issue: High toxicity in "Sensitization" control.
-
Cause: The fixed dose of NDMT (e.g., 5 µM) is too high for the specific cell line.
-
Solution: Perform a cytotoxicity curve for NDMT alone first. Select a concentration that yields >90% viability (IC10) for the combination study.
-
References
-
Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Source: PubMed / Cancer Chemother Pharmacol. Summary:[5][6] Establishes the biphasic growth effect (stimulatory vs inhibitory) of NDMT in MCF-7 cells. Link:[Link]
-
Interactions of tamoxifen, N-desmethyltamoxifen and 4-hydroxytamoxifen with P-glycoprotein and CYP3A. Source: PubMed / Biopharm Drug Dispos. Summary: Provides the comparative IC50 values for P-gp inhibition (NDMT ~26 µM). Link:[Link]
-
Toremifene: A Review of its Pharmacology and Clinical Efficacy. Source: Drugs / Springer. Summary: Comprehensive review of the parent drug and metabolite pharmacokinetics and safety profile compared to Tamoxifen. Link:[Link]
-
Mechanism of lower genotoxicity of toremifene compared with tamoxifen. Source: PubMed / Mutat Res. Summary: Highlights the safety advantage of the chlorinated scaffold of Toremifene/NDMT regarding DNA adducts. Link:[Link]
Sources
- 1. protocol-online.org [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of tamoxifen, N-desmethyltamoxifen and 4-hydroxytamoxifen with P-glycoprotein and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Toremifene and N-Desmethyl Toremifene
Welcome to the technical support center for the chromatographic analysis of Toremifene and its primary metabolite, N-Desmethyl Toremifene. As a selective estrogen receptor modulator (SERM), the accurate quantification of Toremifene and its related substances is critical for quality control, pharmacokinetic studies, and stability testing.[1][2] This guide provides in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis, structured to empower researchers with the scientific rationale behind each step.
Section 1: Understanding the Analytes
Successful HPLC method development begins with a fundamental understanding of the physicochemical properties of the target molecules.[3] Toremifene and N-Desmethyl Toremifene are basic compounds due to the presence of a tertiary amine group in their side chain.[4] This characteristic is the primary driver of many chromatographic challenges, particularly peak tailing.
| Property | Toremifene | N-Desmethyl Toremifene | Scientific Rationale & Implication for HPLC |
| Molecular Formula | C₂₆H₂₈ClNO | C₂₅H₂₆ClNO[5] | The removal of a methyl group makes N-Desmethyl Toremifene slightly less hydrophobic than the parent drug. This will result in an earlier elution time in reversed-phase HPLC. |
| Molecular Weight | 405.96 g/mol | 391.93 g/mol [5] | The small difference in molecular weight and structure necessitates a highly selective HPLC method for baseline separation. |
| pKa | ~8.0[6][7][8] | Estimated to be similar to Toremifene | As basic compounds, they will be protonated (positively charged) at a mobile phase pH < 8. This charge is key to retention but also the main cause of interactions with silica-based columns. |
| logP (Octanol/Water) | ~6.8[9] | Expected to be slightly lower than Toremifene | High logP values indicate significant hydrophobicity, making reversed-phase chromatography the ideal separation mode. High organic content in the mobile phase will be required for elution. |
| UV Maximum | ~277 nm[10] | Similar to Toremifene | UV detection is a suitable and straightforward choice. Wavelengths around 277 nm or 234 nm have been successfully used.[10] |
Section 2: Recommended Starting HPLC Method
Based on a review of established methods, the following parameters provide a robust starting point for the separation of Toremifene and its N-Desmethyl metabolite.[1][11][12][13] This method is designed to be a self-validating system; successful separation with good peak shape indicates a properly functioning system, while deviations point to specific issues addressed in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, base-deactivated C18, 100-150 mm x 4.6 mm, 3.5-5 µm | A base-deactivated column with end-capping is critical to minimize interactions between the protonated analytes and residual acidic silanols, which cause peak tailing.[14][15] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | An acidic mobile phase (pH 2.5-3.5) ensures consistent protonation of the analytes and suppresses the ionization of silanol groups on the column surface, leading to improved peak shape.[15] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity, which may be useful for resolving closely eluting impurities. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 45:55 ACN:Buffer) for simplicity.[1][11] A gradient may be required to resolve other metabolites or degradation products. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-35 °C | Operating at a controlled, slightly elevated temperature improves peak efficiency and reduces mobile phase viscosity, leading to lower backpressure and more reproducible retention times. |
| Detection | UV at 277 nm[10] | Provides good sensitivity for both compounds. |
| Injection Volume | 10 µL | A smaller injection volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase or a similar composition | Dissolving the sample in the mobile phase is crucial to prevent peak distortion or precipitation on the column.[16] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why are my Toremifene and N-Desmethyl Toremifene peaks tailing?
Peak tailing is the most common issue for these analytes and is almost always due to secondary interactions between the positively charged amine group on the molecules and negatively charged silanol groups on the HPLC column's silica backbone.[14][15] At a mobile phase pH below the analytes' pKa (~8.0), they are protonated. If the column is not sufficiently base-deactivated, these protonated analytes will interact with ionized silanols, causing a "drag" effect that results in a tailing peak.
Q2: How can I improve the resolution between Toremifene and N-Desmethyl Toremifene?
If peaks are co-eluting or have a resolution (Rs) of less than 1.5, you need to improve the method's selectivity. The first step is to adjust the organic strength of the mobile phase. Lowering the percentage of acetonitrile or methanol will increase the retention time of both compounds and may improve separation. If that is insufficient, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Finally, fine-tuning the mobile phase pH can subtly change the ionization state of the analytes and silanols, influencing retention and potentially improving resolution.
Q3: My retention times are drifting to shorter times with every injection. What's wrong?
This is a classic sign of insufficient column equilibration.[17] If you are running a gradient method, ensure the column is re-equilibrated with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes) before the next injection. For isocratic methods, this can happen if the column was recently washed with a strong solvent or if the mobile phase composition is not stable (e.g., evaporation of the organic component).
Q4: I see extra, unexpected peaks in my chromatogram. Where are they coming from?
These are often called "ghost peaks."[18] The source is typically carryover from a previous injection or contamination in the mobile phase or system.[17] To troubleshoot, inject a blank (your sample diluent). If the peak is still present, the contamination is in your system or mobile phase. If the peak is gone, it is likely carryover from the previous sample, indicating a need for a more aggressive needle wash or a longer gradient run to elute strongly retained components.
Section 4: Systematic Troubleshooting Guide
This guide provides a structured approach to resolving common chromatographic issues.
Sources
- 1. Molecular Docking and ADMET Analysis Strategy-based Stability Indicating RP-HPLC-PDA Method Development and Validation of Toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Desmethyl Toremifene HCl | CAS#:110503-61-2 | Chemsrc [chemsrc.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. hplc.eu [hplc.eu]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 18. labtech.tn [labtech.tn]
improving the solubility of N-Desmethyl Toremifene Hydrochloride salt
Subject: Troubleshooting Guide for Improving the Solubility of N-Desmethyl Toremifene Hydrochloride
Welcome to the technical support center for N-Desmethyl Toremifene Hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a lipophilic molecule and the hydrochloride salt of a weak base, its solubility is highly dependent on the solution's properties.[1] This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve successful dissolution for your experiments.
Part 1: Troubleshooting Guide & FAQs
This section is structured to guide you from fundamental principles to more advanced techniques.
Section 1.0: The Root of the Problem: pH-Dependent Solubility
Question: I'm trying to dissolve N-Desmethyl Toremifene HCl in purified water or a neutral buffer (like PBS pH 7.4), and it's not dissolving or is forming a precipitate. Why is this happening?
Answer: This is the most common issue encountered and is expected behavior due to the compound's chemical nature. N-Desmethyl Toremifene is a weakly basic molecule. As a hydrochloride salt, it is the protonated, charged form of the molecule that is generally more water-soluble. However, when added to a neutral or alkaline solution, the equilibrium shifts, causing the compound to deprotonate into its free base form. This free base is significantly less soluble in aqueous media, leading to precipitation or insolubility.[2]
The parent drug, Toremifene Citrate, exhibits this same pH-dependent solubility, with much greater solubility in acidic conditions (pH 1.2 and 4.0) compared to neutral or basic conditions.[3] It is a fundamental principle that weakly basic drugs are more soluble in acidic environments where they exist in their ionized (protonated) form.[2]
.dot
Caption: pH effect on N-Desmethyl Toremifene ionization and solubility.
Section 2.0: The Primary Solution: pH Adjustment
Question: How can I use pH to dissolve my compound for an in vitro assay?
Answer: The most direct method is to prepare your stock solution in a slightly acidic medium. By lowering the pH, you ensure the compound remains in its protonated, soluble salt form.
Experimental Protocol 2.1: Preparation of an Acidified Aqueous Stock Solution
-
Solvent Preparation: Start with your aqueous vehicle (e.g., cell culture grade water, saline). Add a small amount of a dilute acid, such as 1N HCl, dropwise to lower the pH. A target pH of 4.0-5.0 is a good starting point.[3]
-
Compound Addition: Weigh the required amount of N-Desmethyl Toremifene HCl powder. Slowly add the powder to the acidified solvent while vortexing or stirring.
-
Dissolution & Observation: Continue to mix. Gentle warming (to 37°C) can also aid dissolution. The solution should become clear.
-
Final pH Check & Adjustment: Once dissolved, check the pH of the final stock solution. If necessary, adjust it slightly, but avoid raising it to a point where precipitation occurs.
-
Sterilization: For cell-based assays, filter the final stock solution through a 0.22 µm syringe filter to ensure sterility.
Causality: By pre-acidifying the solvent, you provide an excess of protons (H⁺) that prevents the deprotonation of the N-Desmethyl Toremifene, keeping it in its soluble form according to Le Châtelier's principle. Salt formation is a common and effective method for increasing the solubility of basic drugs.[4][5]
Question: Will the low pH of my stock solution affect my experiment when I dilute it into my neutral (pH ~7.4) culture medium?
Answer: This is a critical consideration. If your stock solution is highly concentrated and the final dilution factor is large (e.g., 1:1000 or greater), the small volume of acidic stock will be effectively neutralized by the buffering capacity of your culture medium. However, for lower dilution factors, you must calculate the final pH to ensure it remains within the tolerated range for your cells. If the final pH is too low, you may need to consider alternative solubilization methods.
Section 3.0: Alternative Strategy: Co-solvents
Question: My experimental system is sensitive to pH changes. What is the next best option to dissolve N-Desmethyl Toremifene HCl?
Answer: The use of co-solvents is a widely accepted technique for dissolving poorly water-soluble compounds.[6][7] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.[8]
Common Co-solvents for Research Use:
| Co-solvent | Properties & Use Cases | Typical Starting Concentration (in final solution) |
| DMSO (Dimethyl sulfoxide) | A powerful, polar aprotic solvent. Widely used for creating high-concentration stock solutions for in vitro screening.[9] | < 0.5% (Toxicity varies by cell line) |
| Ethanol (EtOH) | A polar protic solvent. Commonly used in both in vitro and some in vivo formulations. | < 1% |
| PEG 300/400 (Polyethylene Glycol) | A non-toxic, water-miscible polymer. Often used in formulations for animal studies. | 10-40% (as part of a vehicle) |
| Propylene Glycol (PG) | A viscous, non-toxic solvent frequently used in pharmaceutical formulations. | 5-20% |
Experimental Protocol 3.1: Preparation of a Co-solvent Stock Solution (using DMSO)
-
Direct Dissolution: Add the appropriate volume of 100% DMSO directly to your pre-weighed N-Desmethyl Toremifene HCl powder to achieve a high-concentration primary stock (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate briefly until the powder is completely dissolved. The compound should be readily soluble in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound.
-
Serial Dilution: When preparing for an experiment, perform serial dilutions from your DMSO stock into your aqueous experimental medium (e.g., culture media, buffer). It is crucial to vortex immediately after each dilution step to avoid precipitation as the compound is introduced to the aqueous environment.
Trustworthiness Check: Always run a vehicle control in your experiments (e.g., cells treated with the same final concentration of DMSO without the compound) to ensure the co-solvent itself is not causing an effect.
Section 4.0: Advanced Solubilization Strategies
Question: I need to prepare a high-concentration formulation for an in vivo study, and simple co-solvents are not sufficient or appropriate. What other methods exist?
Answer: For challenging applications requiring higher concentrations, advanced formulation strategies can be employed. These generally require more formulation development but can significantly enhance solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[10][11] Beta-cyclodextrin derivatives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[9]
-
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying or self-microemulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[4][12] The drug is dissolved in this lipidic formulation, and the emulsion facilitates its dispersion and absorption.[13] Recent research has shown this to be a viable strategy for the parent compound, toremifene.[14]
These advanced methods typically require specialized expertise in formulation science.
Part 2: Decision-Making Workflow
To select the best strategy, consider the requirements of your experiment.
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Caption: Decision workflow for solubilizing N-Desmethyl Toremifene HCl.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Ascent. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Axios Research. (n.d.). N-Desmethyl 4-Hydroxy Toremifene.
- Scilit. (n.d.). Biochemical and pharmacological effects of toremifene metabolites.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- PharmaTech. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
- NCBI Bookshelf. (n.d.). Toremifene - Some Pharmaceutical Drugs.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- MDPI. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener.
- BOC Sciences. (n.d.). N-Desmethyl Toremifene.
- Simson Pharma Limited. (n.d.). N-Desmethyl Toremifene.
- BOC Sciences. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Wikipedia. (n.d.). Cosolvent.
- Dove Press. (n.d.). Consistency Evaluation of the Dissolution of Toremifene Citrate Tablets.
- MedChemExpress. (n.d.). Toremifene citrate - Product Data Sheet.
- Cleanchem. (n.d.). N-Desmethyl Toremifene Hydrochloride.
- PubMed. (n.d.). Toremifene in postmenopausal breast cancer. Efficacy, safety and cost.
- ResearchGate. (2024, April 8). Formulation and Characterization of Toremifene Self-Microemulsifying Drug Delivery System for Enhancement of Oral Bioavailability.
- SciSpace. (2013, August 30). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
Sources
- 1. Toremifene in postmenopausal breast cancer. Efficacy, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. senpharma.vn [senpharma.vn]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Stability Issues of N-Desmethyl Toremifene in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers encountering irreproducible IC50 values, unexpected cellular toxicity, or mysterious secondary peaks in their chromatograms when working with Selective Estrogen Receptor Modulators (SERMs). When utilizing N-Desmethyl Toremifene (NDMT) —the primary active metabolite of toremifene—the root cause of these experimental artifacts is almost always the improper handling and storage of the compound in solution.
This guide provides a mechanistic understanding of NDMT's degradation pathways and offers self-validating, field-proven protocols to ensure the absolute integrity of your experimental data.
The Causality of Instability: Mechanistic Insights
To stabilize a molecule, you must first understand how it breaks down. NDMT is a triphenylethylene derivative containing a secondary amine and a halogenated side chain. These structural features dictate its three primary vulnerabilities in solution:
-
Photo-induced E-Z Isomerization & Photocyclization: The central double bond of the triphenylethylene core is highly sensitive to ultraviolet and visible light. In solution, light exposure rapidly induces E-Z isomerization. Because the stereochemistry directly dictates the molecule's binding affinity to the estrogen receptor, uncontrolled isomerization compromises pharmacological assays. Prolonged irradiation leads to photocyclization and dehydrogenation, forming substituted phenanthrenes which can introduce artifactual cellular toxicity[1].
-
Oxidative Degradation: The amine group and the electron-rich aromatic rings are susceptible to oxidation. In the presence of dissolved oxygen, transition metals, or reactive oxygen species (ROS), NDMT rapidly forms N-oxides. This reaction is exceptionally fast in neutral to alkaline conditions where the amine is unprotonated[2].
-
Acidic Hydrolysis: While relatively stable in alkaline media and against thermal degradation, NDMT undergoes hydrolytic cleavage in aqueous and highly acidic environments, leading to the dehalogenation of its chloroethyl side chain[3].
Mechanisms of N-Desmethyl Toremifene degradation in solution.
Quantitative Stability Data & Environmental Triggers
To easily identify the source of degradation in your workflow, refer to the following summary of NDMT's stability profile under various environmental stressors:
| Degradation Pathway | Environmental Trigger | Primary Degradant(s) | Impact on Experiment | Preventive Measure |
| Photo-isomerization | UV/Visible Light | E-isomer | Altered ER binding affinity | Use amber vials; work under low light |
| Photocyclization | Prolonged Light | Phenanthrenes | Off-target cellular toxicity | Store in absolute darkness |
| Oxidation | Dissolved O | N-oxides | Loss of active compound | Degas solvents; store under Argon |
| Hydrolysis | Acidic pH, Aqueous Media | Dehalogenated products | Altered pharmacokinetics | Use anhydrous organic solvents |
Troubleshooting Guide & FAQs
Q1: My NDMT stock solution has turned slightly yellow over time. Is it still usable? A: No. A color change (typically yellow or brown) is a definitive macroscopic indicator of photodegradation and oxidation. Triphenylethylene compounds form colored substituted phenanthrenes upon prolonged exposure to light and air[1]. Discard the solution, as its use will introduce toxic artifacts into your in vitro assays.
Q2: I am analyzing a pure NDMT standard via LC-MS, but I consistently see a secondary peak with the exact same mass (
Q3: Does the choice of solvent affect the shelf-life of NDMT? A: Yes, significantly. NDMT is susceptible to hydrolysis in water and acidic media[3]. Reconstituting NDMT in unbuffered aqueous solutions or low-pH buffers will accelerate dehalogenation. Always prepare your primary stock solutions in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol.
Q4: Can I store the solution at -20°C, or is -80°C strictly required? A: While -20°C is acceptable for short-term storage (1-2 weeks), -80°C is mandatory for long-term stability. More importantly, the number of freeze-thaw cycles is more detrimental than the exact sub-zero temperature. Repeated thawing introduces atmospheric moisture (condensation) and oxygen, driving hydrolysis and N-oxidation.
Validated Experimental Protocol: Preparation and Storage
To establish a self-validating system, follow this methodology. By controlling the environment at every step, you eliminate the variables that cause degradation, ensuring that any biological effect observed is strictly due to the intact NDMT molecule.
Step-by-Step Methodology
-
Solvent Preparation: Select anhydrous, LC-MS grade DMSO. Sparge the solvent with high-purity Nitrogen or Argon gas for 15 minutes. Causality: This displaces dissolved oxygen, completely arresting the N-oxidation pathway.
-
Reconstitution: Weigh the lyophilized NDMT powder in a dimly lit environment. Reconstitute using the degassed DMSO to achieve a highly concentrated stock (e.g., 10 mM to 50 mM). Causality: High concentration stocks are thermodynamically less susceptible to rapid bulk degradation than dilute working solutions.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) using amber glass vials or opaque microcentrifuge tubes.
-
Inert Sealing: Flush the headspace of each tube with a gentle stream of Argon before capping. Causality: Argon is heavier than air and forms a protective blanket over the solution, preventing oxidative degradation during storage.
-
Storage & Thawing: Store immediately at -80°C. Thaw aliquots at room temperature in the dark just prior to use. Never refreeze a thawed aliquot.
Optimized workflow for preparing and storing NDMT solutions.
References
-
Bansal, G., Maddhesia, P. K., & Bansal, Y. (2011). MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products. Analyst. Available at:[Link]
-
Zimmermann, S. G., et al. (2018). Ozonation of Tamoxifen and Toremifene: Reaction Kinetics and Transformation Products. Environmental Science & Technology. Available at:[Link]
-
Wang, J., et al. (2009). Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent. ResearchGate. Available at:[Link]
-
Teunissen, S. F., et al. (2011). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ozonation of Tamoxifen and Toremifene: Reaction Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing degradation of N-Desmethyl Toremifene during sample preparation
Welcome to the technical support guide for N-Desmethyl Toremifene. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Desmethyl Toremifene during sample preparation from biological matrices.
Analyte Profile: N-Desmethyl Toremifene
N-Desmethyl Toremifene is the primary and pharmacologically active metabolite of Toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of advanced breast cancer.[1][2][3] Accurate quantification of this metabolite in plasma or urine is critical for pharmacokinetic and toxicological studies.[2][4][5][6] However, as a secondary amine, N-Desmethyl Toremifene is susceptible to degradation during sample handling, which can compromise data integrity. The main metabolic pathways for Toremifene include N-demethylation and hydroxylation.[2][3]
The core challenge in its analysis is preventing chemical degradation, primarily oxidation, which can occur ex vivo after sample collection.[1][7] This guide is designed to address these stability issues head-on.
Core Stability Concerns & Degradation Pathways
The primary cause of N-Desmethyl Toremifene degradation during sample preparation is oxidation . The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to attack by oxidizing agents, which can be present in reagents or introduced via atmospheric oxygen.
Key factors that influence the rate of degradation include:
-
pH: The stability of amines is highly pH-dependent.[8][9] At alkaline pH, the amine is in its neutral, nucleophilic form (R₂NH), making it more prone to oxidation. In acidic conditions, it is protonated (R₂NH₂⁺), which is generally more stable but can affect extraction efficiency.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7][10]
-
Light Exposure: UV light can catalyze oxidative reactions.[6][7][10]
-
Presence of Metal Ions: Metal ions (e.g., Fe²⁺, Cu²⁺) in the biological matrix can act as catalysts for oxidation.
-
Enzymatic Activity: Residual enzyme activity in plasma or serum can continue to metabolize the analyte after sample collection.[7][10]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of N-Desmethyl Toremifene.
Q1: My analyte recovery is consistently low and variable across my samples. What is the most likely cause?
A: Low and variable recovery is a classic sign of analyte degradation during the sample preparation workflow. N-Desmethyl Toremifene, as a secondary amine, is prone to oxidation. The variability often arises from minor inconsistencies in processing time, temperature, or light exposure between samples.
Troubleshooting Steps:
-
Review your pH: Ensure the pH of your buffers and final extracts is controlled. While a slightly alkaline pH might be necessary for certain extraction techniques (like Liquid-Liquid Extraction), prolonged exposure should be minimized.
-
Incorporate Antioxidants: The most effective countermeasure is the addition of an antioxidant to your collection tubes and/or during the extraction process. See the table below for recommendations.
-
Control Temperature: Process samples on ice or at refrigerated temperatures (2-8°C) whenever possible.[7] Avoid leaving samples at room temperature for extended periods.
-
Minimize Light Exposure: Use amber-colored tubes and vials to protect the analyte from light.[7]
Q2: I see unexpected peaks in my chromatogram that are not present in my standards. Could this be related to degradation?
A: Yes. The appearance of new, unidentified peaks, particularly those eluting close to the parent analyte, often indicates the formation of degradation products. For N-Desmethyl Toremifene, these are likely hydroxylated or further oxidized species.[1][5][11] Forced degradation studies, where the compound is intentionally exposed to harsh conditions (acid, base, peroxide), can help confirm the identity of these peaks.[12]
Q3: Which anticoagulant should I use for plasma collection? Does it matter?
A: The choice of anticoagulant can impact analyte stability and matrix effects.[13] For N-Desmethyl Toremifene, EDTA is generally recommended. EDTA acts as a chelating agent, sequestering divalent metal ions that can catalyze oxidative degradation. Heparin is generally suitable, but its mechanism does not offer this protective benefit.
Q4: Can I store my processed samples in the autosampler overnight for a long run?
A: This requires careful evaluation. The stability of the analyte in the final extraction solvent (post-preparation) must be confirmed. This is known as "autosampler stability" or "post-preparative stability."
Validation Protocol:
-
Prepare a set of QC samples and process them.
-
Inject one set immediately (T=0).
-
Store the remaining set in the autosampler at its operating temperature (e.g., 4°C).
-
Re-inject the stored set after the maximum anticipated run time (e.g., 24 hours).
-
The mean concentration of the stored QCs should be within ±15% of the T=0 QCs. If the deviation is greater, degradation is occurring, and samples should be analyzed immediately after preparation.
Data Summary Table: Recommended Protective Measures
| Parameter | Recommendation | Rationale |
| Anticoagulant | K₂-EDTA or Na₂-EDTA | Chelates metal ions that catalyze oxidation. |
| Temperature | Process at 2-8°C (on ice) | Slows the rate of chemical and enzymatic degradation.[7] |
| Light | Use amber vials/tubes | Prevents light-catalyzed photo-oxidation.[7] |
| pH Control | Maintain pH < 7 where possible | The protonated amine form is less susceptible to oxidation.[9] |
| Antioxidants | Ascorbic Acid or Butylated Hydroxytoluene (BHT) | Scavenges free radicals and reactive oxygen species to prevent oxidation.[14][15] |
Validated Sample Preparation Protocols
The choice of extraction method depends on the required sensitivity, sample volume, and available equipment. Commonly used methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[16][17]
Protocol 1: Protein Precipitation (PPT) with Antioxidant
This is a rapid but less clean method, suitable for high-throughput screening.
Step-by-Step Methodology:
-
Label 1.5 mL amber microcentrifuge tubes. Pre-chill on ice.
-
To each tube, add 100 µL of plasma sample (or standard, blank, QC).
-
Add 10 µL of internal standard working solution.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Ascorbic Acid . The ascorbic acid acts as an antioxidant.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean, amber autosampler vial.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a much cleaner extract, reducing matrix effects and improving sensitivity.[16]
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 200 µL of plasma in an amber tube, add 20 µL of internal standard.
-
Add 200 µL of 4% Phosphoric Acid in water to acidify the sample. This protonates the amine, making it more stable and ready for cation-exchange SPE.
-
Vortex and centrifuge for 5 minutes at 4000 x g.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation-exchange SPE cartridge.
-
Condition the cartridge with 1 mL of Methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash 1: 1 mL of 0.1 M Acetic Acid.
-
Wash 2: 1 mL of Methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Crucially , collect the eluate into a tube containing a drying agent and a small amount of an antioxidant like BHT to immediately protect the now-vulnerable neutral amine.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute in 100 µL of mobile phase, vortex, and transfer to an amber autosampler vial for analysis.
-
Visual Workflow Diagrams
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines the decision-making process when troubleshooting poor recovery of N-Desmethyl Toremifene.
Caption: Troubleshooting workflow for low recovery.
Optimized SPE Workflow for N-Desmethyl Toremifene
This diagram illustrates the key stages of the recommended Solid-Phase Extraction protocol, highlighting critical stability checkpoints.
Sources
- 1. scilit.com [scilit.com]
- 2. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Toremifene and its Major Metabolites in Human Plasma by High-Performance Liquid Chromatography Following Fluorescent Activation | Scilit [scilit.com]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. minglanchem.com [minglanchem.com]
- 15. Natural antioxidants improve red blood cell "survival" in non-leukoreduced blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of N-Desmethyl Toremifene as a Biomarker of Toremifene Metabolism
This guide provides an in-depth technical comparison of methodologies for the validation of N-Desmethyl Toremifene as a biomarker for Toremifene metabolism. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of biomarker validation in a regulated environment. We will explore the metabolic fate of Toremifene, the rationale for selecting N-Desmethyl Toremifene as a key biomarker, and a critical evaluation of the analytical techniques employed for its quantification.
The Clinical and Metabolic Landscape of Toremifene
Toremifene, marketed under brand names like Fareston, is a selective estrogen receptor modulator (SERM) used in the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive tumors.[1][2] Structurally similar to Tamoxifen, Toremifene functions as a mixed agonist-antagonist of the estrogen receptor (ER), exhibiting antiestrogenic effects in breast tissue while having estrogenic effects in other tissues like bone.[1][2]
The clinical efficacy and safety of Toremifene are intrinsically linked to its metabolic profile. Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3][4] This biotransformation results in several metabolites, including N-desmethyltoremifene, 4-hydroxytoremifene, and ospemifene.[1] Understanding this metabolic pathway is crucial for assessing drug exposure, predicting therapeutic response, and identifying potential drug-drug interactions.[5]
Caption: Metabolic pathway of Toremifene.
N-Desmethyl Toremifene: A Prime Biomarker Candidate
A biomarker, in this context, is a measurable indicator of a biological process, pathogenic process, or pharmacological response to a therapeutic intervention.[6] For Toremifene, its major metabolite, N-Desmethyl Toremifene, serves as an excellent biomarker for several compelling reasons:
-
High Systemic Exposure: Clinical studies consistently demonstrate that N-Desmethyl Toremifene circulates in plasma at concentrations significantly higher than the parent drug.[7] At a steady state with a 60 mg/day dose of Toremifene, plasma levels of N-Desmethyl Toremifene can be several-fold higher than Toremifene itself.[1] For instance, one study reported steady-state plasma concentrations of Toremifene at 800-879 ng/mL, while N-Desmethyltoremifene reached 3,058 ng/mL.[1] Another study found plasma concentrations of N-Desmethyltoremifene to be two or more times higher than the parent drug.[7] This high abundance facilitates its detection and quantification.
-
Pharmacological Activity: N-Desmethyl Toremifene is not an inert metabolite. It is biologically active and exhibits antiestrogenic effects similar to the parent compound, binding to estrogen receptors and inhibiting the growth of breast cancer cells.[8] While its in vivo antitumor effect may be weaker than Toremifene, its contribution to the overall pharmacological profile is significant.[8]
-
Long Half-Life: The elimination half-life of N-Desmethyl Toremifene is long, ranging from 5 to 21 days, compared to 3 to 7 days for Toremifene.[1][9][10] This long half-life provides a more stable and integrated measure of drug exposure over time, making it less susceptible to fluctuations related to dosing intervals.
The Regulatory Framework: A "Fit-for-Purpose" Approach
The validation of a biomarker assay must adhere to rigorous standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12] The guiding principle is a "fit-for-purpose" approach, meaning the extent of validation should be appropriate for the intended use of the biomarker data.[13][14]
If biomarker data is intended to support pivotal decisions in drug development, such as determining safety and efficacy, or informing dosing instructions in product labeling, a full validation is required.[13][14] The FDA's 2025 Guidance for Industry on Bioanalytical Method Validation for Biomarkers recommends using the principles outlined in the ICH M10 Bioanalytical Method Validation guidance as a starting point, particularly for chromatography and ligand-binding assays.[13][15][16] This ensures the data is accurate, precise, selective, and reproducible.
Comparative Analysis of Analytical Methodologies
The quantification of N-Desmethyl Toremifene in biological matrices, typically plasma, relies on robust analytical techniques. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Principle: This technique separates compounds in a mixture based on their interaction with a stationary phase (the HPLC column). For triphenylethylene derivatives like Toremifene and its metabolites, which are not naturally fluorescent, a post-column photochemical derivatization step is required. The extracted compounds are irradiated with UV light, which induces cyclization to a phenanthrene derivative that is highly fluorescent. A fluorescence detector then measures the emitted light, which is proportional to the concentration of the analyte.
-
Advantages: HPLC systems are widely available in analytical laboratories. When properly validated, the method can be sensitive and specific.[17]
-
Disadvantages: The need for a post-column derivatization step adds complexity to the setup and can be a source of variability. The specificity can be lower than mass spectrometry, as other compounds in the matrix might also fluoresce under the same conditions, potentially causing interference.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. After separation on the LC column, the analyte is ionized, and the mass spectrometer selects the precursor ion (the ion corresponding to the mass of N-Desmethyl Toremifene). This ion is then fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity.[18][19][20]
-
Advantages: LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[20] It can often simplify sample preparation procedures compared to HPLC-fluorescence. The high specificity minimizes the risk of interference from other matrix components.
-
Disadvantages: The initial capital investment for an LC-MS/MS system is higher than for an HPLC system. The operation and method development can require a higher level of technical expertise.
Performance Comparison
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Rationale & Justification |
| Sensitivity (LLOQ) | 5.0 - 15.0 ng/mL[17] | < 1 ng/mL is achievable[21] | LC-MS/MS offers significantly lower limits of detection, which is critical for studies involving low doses or for accurately capturing the terminal elimination phase. |
| Specificity | Good, but susceptible to fluorescent interferences. | Excellent, based on mass-to-charge ratio and fragmentation pattern. | The SRM capability of LC-MS/MS virtually eliminates interferences, ensuring that the signal is unequivocally from the target analyte.[20] |
| Linearity | Achieved over a concentration range of 25 to 400 ng/mL.[17] | Typically wider, often spanning several orders of magnitude. | The wider linear range of LC-MS/MS reduces the need for sample dilution for high-concentration samples, improving workflow efficiency. |
| Sample Preparation | Often requires liquid-liquid extraction followed by derivatization.[17] | Can utilize simpler methods like protein precipitation or solid-phase extraction. | The selectivity of MS detection allows for cleaner, more streamlined sample preparation protocols. |
| Throughput | Moderate, limited by run times and derivatization step. | High, with modern systems capable of very fast run times. | The speed and automation capabilities of LC-MS/MS make it ideal for analyzing large batches of samples from clinical trials. |
| Regulatory Acceptance | Accepted, but with scrutiny on specificity. | Widely accepted as the benchmark for regulatory submissions.[20] | Regulatory bodies like the FDA have a high degree of confidence in well-validated LC-MS/MS data for pharmacokinetic and biomarker studies. |
A Validated Protocol: LC-MS/MS Quantification of N-Desmethyl Toremifene
The following protocol outlines a self-validating system for the quantification of N-Desmethyl Toremifene in human plasma, grounded in regulatory expectations.
Caption: Experimental workflow for biomarker validation.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare stock solutions of N-Desmethyl Toremifene and a stable isotope-labeled internal standard (SIL-IS), such as d5-N-Desmethyl Toremifene, in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of N-Desmethyl Toremifene.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Extraction:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Desmethyl Toremifene and the SIL-IS.
-
-
Validation Experiments (per FDA/ICH M10 principles):
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Calibration Curve: Analyze calibration standards in triplicate on at least three separate days to establish the range and linearity of the assay. The curve should be fitted with a weighted (1/x²) linear regression.
-
Accuracy and Precision: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least five replicates per run, across multiple runs and days. The mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different lots of plasma to ensure the matrix does not affect quantification.
-
Stability: Perform experiments to confirm the stability of N-Desmethyl Toremifene in plasma under various conditions: freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at the intended temperature (e.g., -80°C).
-
Conclusion
N-Desmethyl Toremifene is a robust and reliable biomarker for assessing the metabolism of Toremifene. Its high plasma concentration and long half-life provide a clear and stable window into drug exposure. While HPLC-based methods are viable, LC-MS/MS has emerged as the superior analytical platform, offering unparalleled sensitivity, specificity, and throughput that align with the rigorous demands of modern drug development and regulatory scrutiny. The validation of the chosen analytical method must be comprehensive and "fit-for-purpose," ensuring that the generated data is of the highest integrity to support critical decision-making in both clinical research and patient care.
References
-
Toremifene - Wikipedia. Wikipedia. [Link]
-
Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies - PubMed. PubMed. [Link]
-
Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. KCAS Bioanalytical & Biomarker Services. [Link]
-
Biochemical and pharmacological effects of toremifene metabolites | Scilit. Scilit. [Link]
-
Quantitation of Toremifene and its Major Metabolites in Human Plasma by High-Performance Liquid Chromatography Following Fluorescent Activation - Taylor & Francis. Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. U.S. Food and Drug Administration. [Link]
-
Relationship of CYP2D6 status and toremifene metabolism. - ASCO Publications. American Society of Clinical Oncology. [Link]
-
Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer. PubMed. [Link]
-
Plasma concentrations of toremifene citrate and N-desmethyltoremifene in postmenopausal patients with breast cancer - PubMed. PubMed. [Link]
-
FDA's Design Control Requirements for Biomarkers in Drug Development. Drug Development & Delivery. [Link]
-
Enhancing biomarker validation by defining what 'enough' looks like - R&D World. R&D World. [Link]
-
JL205. Differences in Metabolite Activity of the Selective Estrogen Receptor Modulators Tamoxifen and Toremifene - JADPRO. JADPRO. [Link]
-
Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. PubMed. [Link]
-
Biomarker qualification | European Medicines Agency (EMA). European Medicines Agency. [Link]
-
Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020 - PMC. National Center for Biotechnology Information. [Link]
-
EMA finalizes clinical anticancer therapeutic guidance update | AgencyIQ by POLITICO. AgencyIQ. [Link]
-
Qualification of novel methodologies for medicine development. European Medicines Agency. [Link]
-
Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses | Request PDF - ResearchGate. ResearchGate. [Link]
-
Biomarker Qualification at the European Medicines Agency: A Look Under the Hood. Clinical Pharmacology & Therapeutics. [Link]
-
Detection of toremifene administration in antidoping control analyses - Digital CSIC. Digital.CSIC. [Link]
-
Toremifene in postmenopausal breast cancer. Efficacy, safety and cost - PubMed. PubMed. [Link]
-
Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses - PubMed. PubMed. [Link]
-
Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods. eScholarship, University of California. [Link]
-
Toremifene - Liv Hospital. Liv Hospital. [Link]
-
Fareston, INN-Toremifene - EMA. European Medicines Agency. [Link]
-
Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed. PubMed. [Link]
Sources
- 1. Toremifene - Wikipedia [en.wikipedia.org]
- 2. int.livhospital.com [int.livhospital.com]
- 3. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JADPRO | JL205. Differences in Metabolite Activity of the Selective Estrogen Receptor Modulators Tamoxifen and Toremifene [jadpro.com]
- 5. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOMARKERS - FDA’s Design Control Requirements for Biomarkers in Drug Development [drug-dev.com]
- 7. [Plasma concentrations of toremifene citrate and N-desmethyltoremifene in postmenopausal patients with breast cancer--comparison of 120 mg of toremifene citrate administered once a day and divided into 3 separate doses (t.i.d.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological effects of toremifene metabolites | Scilit [scilit.com]
- 9. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarker qualification | European Medicines Agency (EMA) [ema.europa.eu]
- 12. agencyiq.com [agencyiq.com]
- 13. hhs.gov [hhs.gov]
- 14. rdworldonline.com [rdworldonline.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. veloxitylabs.com [veloxitylabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. digital.csic.es [digital.csic.es]
- 19. Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of N-Desmethyl Toremifene Hydrochloride: A Guide to Safety and Disposal
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of the laboratory environment. The handling of potent compounds, such as N-Desmethyl Toremifene Hydrochloride salt, a metabolite of the antineoplastic agent Toremifene, demands a meticulous and informed approach to personal protection and operational planning.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: More Than Just a Powder
N-Desmethyl Toremifene, as a metabolite of Toremifene, should be handled with the same level of caution as its parent compound, which is classified as an antineoplastic (anti-cancer) agent.[2][3] Antineoplastic drugs, also known as cytotoxic or hazardous drugs, are designed to destroy cancer cells but can also pose risks to healthy cells with repeated or high-level exposure.[3] The primary routes of occupational exposure to such compounds are inhalation of aerosols or dust, dermal absorption, and accidental ingestion.[3]
Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against exposure. The following table outlines the minimum required PPE for handling N-Desmethyl Toremifene Hydrochloride salt.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978) | Standard exam gloves may not be resistant to chemical permeation.[7] Double gloving is mandatory for all handling tasks to provide an additional barrier.[7][8] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield | Protects against splashes, aerosols, and dust particles from entering the eyes.[9] |
| Protective Clothing | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) | Prevents contamination of personal clothing and skin. Gowns should be shown to resist permeability by hazardous drugs.[7][8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Required when handling the powder outside of a containment device (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of aerosolized particles.[8] |
Operational Plan: From Weighing to Waste
A structured workflow is critical to minimizing the risk of exposure and contamination. The following step-by-step guide outlines the key phases of handling N-Desmethyl Toremifene Hydrochloride salt.
Preparation and Weighing
-
Designated Area: All handling of the powdered compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[10]
-
Surface Protection: Before beginning, line the work surface with a plastic-backed absorbent pad. This pad should be discarded as hazardous waste after the procedure or in the event of a spill.[10]
-
Donning PPE: Put on all required PPE in the correct order: gown, then respiratory protection, followed by eye protection, and finally, two pairs of chemotherapy-rated gloves. The outer gloves should extend over the cuff of the gown.[8]
-
Weighing: Use a dedicated set of utensils (e.g., spatulas, weigh boats) for handling the compound. Tare the balance with the weigh boat before adding the powder to minimize handling time.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed powder. Cap the vial securely before agitating to dissolve the compound.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of N-Desmethyl Toremifene Hydrochloride from preparation to disposal.
Post-Handling and Decontamination
-
Decontamination: All non-disposable equipment that has come into contact with the compound must be decontaminated. This can be achieved by washing with a suitable solvent, followed by a detergent and water rinse.
-
Doffing PPE: The removal of PPE should be done in a manner that prevents self-contamination. The outer gloves are removed first, followed by the gown. The inner gloves should be the last item removed. Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[3]
-
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, cover the spill with absorbent material. For larger spills, it may be necessary to use a HEPA-filtered vacuum cleaner.[11] All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of N-Desmethyl Toremifene Hydrochloride salt and all contaminated materials is a critical final step in the safety protocol.
-
Waste Segregation: All items that have come into contact with the compound, including gloves, gowns, absorbent pads, and weighing utensils, must be disposed of as hazardous chemical waste.[9]
-
Containerization: Use designated, leak-proof, and clearly labeled containers for hazardous waste.[9]
-
Regulatory Compliance: The disposal of this material must be in accordance with all local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not discharge the chemical or contaminated materials into sewer systems.[9]
By adhering to these comprehensive safety and disposal protocols, researchers can confidently handle N-Desmethyl Toremifene Hydrochloride salt, ensuring a safe laboratory environment that fosters groundbreaking scientific discovery.
References
- Blink. (2024, April 19). Handling Antineoplastic or Investigational New Drugs.
- Medtecs Business Solutions. USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection.
- PubMed. (2024, July 19). Personal Protective Equipment Use and Surface Contamination With Antineoplastic Drugs: The Impact of the COVID-19 Pandemic.
- POGO Satellite Manual. Personal Protective Equipment.
- PubMed. (2023, August 1). Personal protective equipment for antineoplastic safety.
- TargetMol. Safety Data Sheet.
- Santa Cruz Biotechnology. N-Desmethyl Toremifene Hydrochloride salt | CAS 110503-61-2.
- Chemsrc. (2025, August 25). N-Desmethyl Toremifene HCl | CAS#:110503-61-2.
- MedchemExpress.com. (2026, February 13). Safety Data Sheet.
- CymitQuimica. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Cayman Chemical. (2025, December 4). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Sigma T7204 - SAFETY DATA SHEET.
- PubMed. Biochemical and pharmacological effects of toremifene metabolites.
- Santa Cruz Biotechnology. Toremifene citrate.
- University of Michigan. (2023, May 17). Tamoxifen - Environment, Health & Safety.
Sources
- 1. N-Desmethyl Toremifene Hydrochloride salt | CAS 110503-61-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. business.medtecs.com [business.medtecs.com]
- 8. One moment, please... [pogo.ca]
- 9. targetmol.com [targetmol.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
